2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group, a morpholino group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with methanol and morpholine under controlled conditions.
Attachment of the Benzene Sulfonamide Group: The triazine derivative is then reacted with a sulfonamide derivative in the presence of a base such as sodium carbonate.
Bromination: The final step involves the bromination of the benzene ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the triazine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-methoxynaphthalene
- 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
Uniqueness
Compared to similar compounds, 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom allows for further functionalization, while the triazine ring provides stability and versatility in various chemical reactions.
Properties
IUPAC Name |
2-bromo-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O4S/c1-24-15-19-13(18-14(20-15)21-6-8-25-9-7-21)10-17-26(22,23)12-5-3-2-4-11(12)16/h2-5,17H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQWZFXRLDMDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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